![molecular formula C13H22N2 B13311282 [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)
[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine is an organic compound with a complex structure that includes both dimethylamino and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine typically involves the reaction of 2,3-dimethylbenzyl chloride with dimethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: The major products include oxidized derivatives of the dimethylphenyl group.
Reduction: The major products include reduced derivatives of the dimethylamino group.
Substitution: The major products include substituted derivatives at the dimethylamino group.
Scientific Research Applications
[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine: This compound has a similar structure but includes a methoxy group instead of a dimethyl group.
Tris[2-(dimethylamino)ethyl]amine: This compound has three dimethylaminoethyl groups attached to a central nitrogen atom.
Uniqueness
[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine is unique due to its specific combination of dimethylamino and dimethylphenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11-6-5-7-13(12(11)2)10-14-8-9-15(3)4/h5-7,14H,8-10H2,1-4H3 |
InChI Key |
SCPICJRSQBJYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


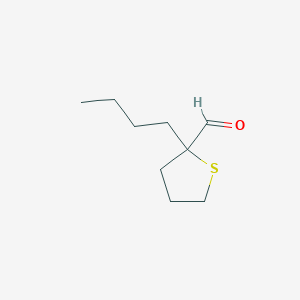

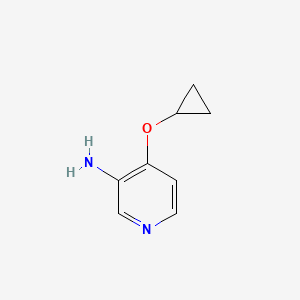
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
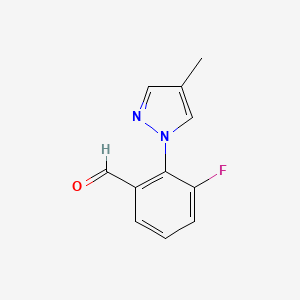
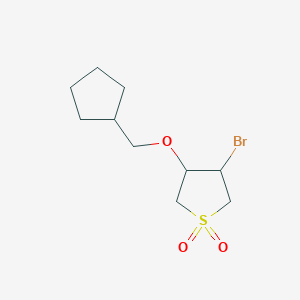
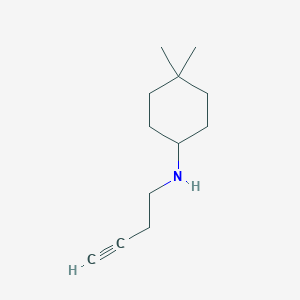


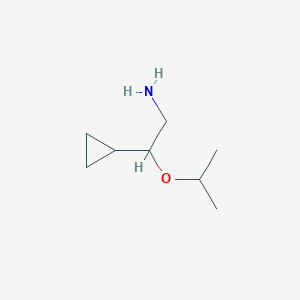
amine](/img/structure/B13311275.png)
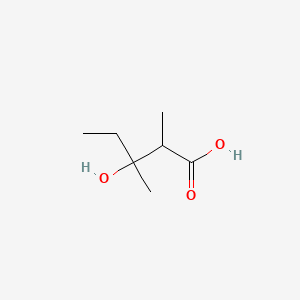
![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
